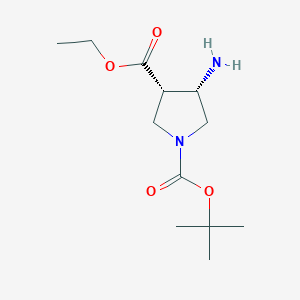
(S)-4-(1-Aminoethyl)benzoic acid
Descripción general
Descripción
“(S)-4-(1-Aminoethyl)benzoic acid” is a chemical compound with the CAS Number: 222714-33-2 . It has a molecular weight of 165.19 . The compound is typically stored in a refrigerator and is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name of this compound is 4-[(1S)-1-aminoethyl]benzoic acid . It contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 165.19 . It is a white to yellow solid .Aplicaciones Científicas De Investigación
Use in Food and Cosmetic Products
- Benzoic acid derivatives, including (S)-4-(1-Aminoethyl)benzoic acid, are used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. They are naturally present in plant and animal tissues and can also be produced by microorganisms. These compounds are widespread in the environment, found in water, soil, and air, leading to common and lengthy human exposure (del Olmo, Calzada, & Nuñez, 2017).
Biological Activity Studies
- Research on derivatives of 4-amino benzoic acid, which is closely related to this compound, includes the synthesis of new compounds and their biological activity evaluation. These studies often focus on antibacterial properties against various bacteria strains (Radi et al., 2019).
Applications in Peptidomimetics and Combinatorial Chemistry
- Certain amino acid derivatives, like 4-Amino-3-(aminomethyl)benzoic acid, are used as building blocks for the synthesis of peptidomimetics and as scaffolds in combinatorial chemistry. Their distinct functionalities allow for selective reactions in the synthesis process, making them valuable in the development of branched pseudopeptides (Pascal et al., 2000).
Pharmacokinetics and Metabolism Studies
- Studies on the pharmacokinetics of benzoic acid derivatives, including the analysis of their metabolism and excretion in organisms like rats, provide insights into their behavior in biological systems. This research is essential for understanding the potential therapeutic applications and safety profiles of these compounds (Ghauri et al., 1992).
Synthesis and Characterization for Various Applications
- The synthesis and characterization of benzoic acid derivatives are significant in various fields, including the development of new materials and pharmaceuticals. For instance, research on Schiff bases derived from 4-aminobenzoic acid focuses on their potential antibacterial activities and their applications in drug development (Parekh et al., 2005).
Biosynthesis in Microorganisms
- The biosynthesis of benzoic acid and its derivatives in microorganisms like bacteria is also a subject of research. Understanding these pathways can lead to the development of new methods for producing these compounds industrially (Hertweck et al., 2001).
Environmental Impact and Toxicity Studies
- Research into the environmental impact and toxicity of benzoic acid derivatives is crucial for assessing their safety in various applications. Studies on their toxicity upon ingestion and their presence in different environmental matrices provide valuable information for regulatory and safety considerations (Gorokhova et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(1S)-1-aminoethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651217 | |
| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222714-33-2 | |
| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)








![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)
